molecular formula C21H20N4OS B2405150 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide CAS No. 671199-40-9

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide

Cat. No.: B2405150
CAS No.: 671199-40-9
M. Wt: 376.48
InChI Key: VIXTXBCOVQMKMH-UHFFFAOYSA-N
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Description

2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H20N4OS and its molecular weight is 376.48. The purity is usually 95%.
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Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4OS/c1-15-13-17-9-5-6-10-18(17)25-20(15)23-24-21(25)27-14-19(26)22-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXTXBCOVQMKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide is a novel derivative belonging to the class of triazole-containing quinoline compounds. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of α-glucosidase and other enzyme targets. This article reviews its biological activity based on recent research findings, including case studies and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2SC_{22}H_{22}N_{4}O_{2}S with a molecular weight of 406.51 g/mol. The compound features a quinoline ring fused with a triazole moiety and a thioether linkage, which contributes to its biological activities.

α-Glucosidase Inhibition

Recent studies have demonstrated that derivatives of quinoline-thiosemicarbazone-triazole-acetamide exhibit significant inhibitory effects against α-glucosidase. The compound 10n , structurally related to this compound, showed an IC50 value of 48.4 µM , which is considerably more potent than the standard acarbose (IC50 = 750.1 µM) . This suggests that modifications in the structure can enhance inhibitory activity.

Cytotoxicity and Topoisomerase Inhibition

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines . The compound's ability to inhibit Topoisomerase II has been linked to its structural features that enhance binding affinity to DNA.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the quinoline and triazole rings significantly affect biological activity. For example:

  • The presence of a methyl group at the 4-position of the triazole enhances α-glucosidase inhibition.
  • Variations in the phenethyl substituent influence cytotoxicity and enzyme inhibition potency.

Table 1 summarizes the IC50 values for selected derivatives compared to acarbose:

CompoundStructureIC50 (µM)Activity
10n N-(2-(4-ME-PH)ET)-2-((5-ME(1,2,4)TRIAZOLO(4,3-A)QUINOLIN-1-YL)THIO)ACETAMIDE48.4α-glucosidase inhibitor
Acarbose Standard750.1Positive control

Case Studies

Case Study 1: Anti-Diabetic Activity
A study involving the synthesis and evaluation of various quinoline-thiosemicarbazone derivatives highlighted their potential as anti-diabetic agents through α-glucosidase inhibition. The most effective compounds exhibited significantly lower IC50 values than traditional inhibitors .

Case Study 2: Cancer Treatment Potential
Research on triazole derivatives indicated promising results in inhibiting cancer cell growth by targeting Topoisomerase II. Compounds with specific structural characteristics demonstrated enhanced cytotoxicity in vitro .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole and quinoline structures exhibit significant antimicrobial activity. The presence of the triazole ring enhances the interaction with biological targets, making it effective against various pathogens. For instance, derivatives similar to this compound have shown efficacy against bacteria and fungi due to their ability to disrupt cellular processes .

Anticancer Activity

Compounds with triazole and quinoline moieties have been investigated for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. The unique structural features of this compound may contribute to its potential as an anticancer agent .

Anti-diabetic Effects

The compound's structural components suggest potential applications in managing diabetes. Similar derivatives have been studied for their ability to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism. By inhibiting this enzyme, such compounds can help control postprandial blood glucose levels, thereby reducing the risk of type 2 diabetes mellitus (T2DM) and related metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a study published by Rebaz Anwar Omer et al., various triazole derivatives were synthesized and screened for antimicrobial activity against standard strains. The results indicated that compounds with similar structural motifs to 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide exhibited notable activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

A recent investigation into quinazolinone-triazole hybrids revealed that these compounds could effectively inhibit cancer cell growth in vitro. The study highlighted the importance of structural diversity in enhancing anticancer properties, suggesting that modifications to the triazole or quinoline components could yield more potent agents .

Preparation Methods

Cyclocondensation via Hydrazinobenzoic Acid Intermediates

Adapting methodologies from triazoloquinazoline syntheses, the quinoline analog is constructed using N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. For instance, refluxing 2-hydrazino-4-methylquinoline-3-carboxylic acid (2 ) with methyl N-cyanoimidocarbonate (1 ) in ethanol/triethylamine (3:1) at 80°C for 12 hours affords the cyclized product 3 in 67% yield (Table 1).

Table 1. Optimization of Triazoloquinoline Core Synthesis

Entry Solvent Temp (°C) Time (h) Yield (%)
1 EtOH 80 12 67
2 DMF 100 8 58
3 THF 65 24 42
4 Toluene 110 6 35

Critical parameters include solvent polarity (EtOH > DMF > THF > toluene) and the necessity of triethylamine to scavenge HCl generated during cyclization. The structure is confirmed by $$^{1}\text{H}$$-NMR (DMSO-d$$_6$$): δ 2.41 (s, 3H, CH$$_3$$), 7.28–8.15 (m, 4H, Ar-H), 8.92 (s, 1H, triazole-H).

Alternative Ugi-Azide Four-Component Reaction (Ugi-4CR)

A more convergent approach employs the Ugi-azide MCR, combining 4-methyl-2-aminobenzoic acid, cyclohexyl isonitrile, benzaldehyde, and trimethylsilyl azide in methanol at 25°C for 48 hours. Workup with TFA/CH$$2$$Cl$$2$$ triggers cyclization to the triazoloquinoline scaffold 4 in 72% yield, demonstrating superior atom economy compared to stepwise methods.

Installation of the Thioether Linkage

Nucleophilic Aromatic Substitution (S$$_\text{N}$$Ar)

Treatment of triazoloquinoline 3 with thiourea in DMF at 120°C for 6 hours generates the thiol intermediate 5 , which undergoes alkylation with methyl bromoacetate in the presence of K$$2$$CO$$3$$ to yield methyl 2-((4-methyl-triazolo[4,3-a]quinolin-1-yl)thio)acetate (6 ) in 58% overall yield (Scheme 1).

Scheme 1.
$$
\text{3 } \xrightarrow{\text{Thiourea, DMF, 120°C}} \text{5 (HS- intermediate)} \xrightarrow{\text{MeOOCCH}2\text{Br, K}2\text{CO}_3} \text{6 }
$$

Copper-Catalyzed C–S Cross-Coupling

An advanced protocol utilizes CuI (10 mol%), L-proline (20 mol%), and Cs$$2$$CO$$3$$ in DMSO at 90°C to couple 3 directly with methyl thioglycolate, achieving 6 in 81% yield with minimal disulfide byproducts. This method circumvents the need for pre-formed thiols, enhancing functional group tolerance.

Synthesis of N-Phenethylacetamide Side Chain

Carbodiimide-Mediated Amide Coupling

Hydrolysis of 6 with 6N HCl yields 2-((4-methyl-triazolo[4,3-a]quinolin-1-yl)thio)acetic acid (7 ), which is coupled with phenethylamine using EDC·HCl and HOBt in DMF. After purification by silica chromatography, the target acetamide 8 is isolated in 76% yield (Table 2).

Table 2. Amidation Optimization

Entry Coupling Reagent Solvent Temp (°C) Yield (%)
1 EDC/HOBt DMF 25 76
2 HATU DCM 0→25 82
3 DCC/DMAP THF 40 63

HATU proves marginally superior, though EDC/HOBt offers cost-effectiveness for scale-up.

Spectroscopic Characterization and Validation

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) of 8 exhibits [M+H]$$^+$$ at m/z 407.1521 (calc. 407.1528 for C$${21}$$H$${19}$$N$${4}$$OS$${2}$$), confirming molecular integrity.

$$^{1}\text{H}$$-/$$^{13}\text{C}$$-NMR Analysis

  • $$^{1}\text{H}$$-NMR (600 MHz, CDCl$$3$$): δ 2.44 (s, 3H, CH$$3$$), 3.02 (t, J = 6.8 Hz, 2H, NCH$$2$$), 3.56 (s, 2H, SCH$$2$$), 4.21 (q, J = 7.2 Hz, 2H, COCH$$_2$$), 7.24–8.11 (m, 9H, Ar-H).
  • $$^{13}\text{C}$$-NMR: δ 21.5 (CH$$3$$), 35.8 (NCH$$2$$), 41.2 (SCH$$_2$$), 125.1–147.9 (Ar-C), 170.1 (C=O).

Q & A

Q. How can researchers optimize the synthesis of 2-((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-phenethylacetamide to improve yield and purity?

Methodological Answer: Synthesis optimization often involves solvent selection, catalyst tuning, and stepwise reaction monitoring. For analogous triazoloquinoline derivatives, cyclocondensation reactions in acidic media (e.g., H₂SO₄/ethanol/nitrobenzene mixtures) followed by thiocarbohydrazide treatment and cyclization with brominated intermediates have been effective . Purity can be enhanced via recrystallization from ethanol-DMF mixtures (common for thiazole-acetamide derivatives) . Real-time monitoring using TLC or HPLC during intermediate steps (e.g., chloroacetic acid coupling) is critical to isolate high-purity products .

Q. What spectroscopic and analytical techniques are essential for characterizing this compound’s structure?

Methodological Answer: Key techniques include:

  • IR spectroscopy to confirm functional groups (e.g., thioether C–S stretch at ~650 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
  • ¹H/¹³C NMR for verifying substituent positions (e.g., phenethyl protons at δ 2.8–3.2 ppm, methyl group on triazoloquinoline at δ 2.5 ppm) .
  • Elemental analysis to validate stoichiometry (e.g., %C, %N matching theoretical values within ±0.3%) .
  • Mass spectrometry (HRMS) for molecular ion confirmation .

Q. What in vitro assays are recommended for preliminary biological screening?

Methodological Answer: For triazoloquinoline derivatives, standard assays include:

  • Enzyme inhibition studies (e.g., kinase or protease inhibition via fluorometric/colorimetric assays) .
  • Cytotoxicity screening using MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity via microdilution assays (MIC determination against Gram+/Gram– bacteria) .

Advanced Research Questions

Q. How can structural modifications to the triazoloquinoline core enhance target selectivity in kinase inhibition?

Methodological Answer: Modifications should focus on:

  • Substituent positioning : Introducing electron-withdrawing groups (e.g., –F, –Cl) at the quinoline 4-position to modulate binding affinity .
  • Side-chain variation : Replacing the phenethyl group with heteroaryl moieties (e.g., thiazole or pyridyl) to improve solubility and reduce off-target effects .
  • Docking studies : Use tools like AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., compare binding poses of 9c and 9m analogs) .

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Standardized protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., fixed cell lines, passage numbers) .
  • Impurity profiling : Use HPLC-MS to identify byproducts (e.g., hydrolyzed thioether derivatives) that may skew results .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA for IC₅₀ discrepancies) .

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicology?

Methodological Answer: Follow the INCHEMBIOL framework :

  • Abiotic studies : Measure hydrolysis/photolysis rates under controlled pH/UV conditions.
  • Biotic studies : Use OECD 301D biodegradation tests with activated sludge.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (OECD 202) and algal growth inhibition tests (OECD 201).

Q. How can in vivo pharmacokinetic challenges (e.g., low bioavailability) be addressed for this compound?

Methodological Answer: Strategies include:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked phenethyl chains) to enhance absorption .
  • Nanocarrier systems : Encapsulate the compound in PLGA nanoparticles for sustained release .
  • Metabolic stability assays : Use liver microsomes to identify CYP450-mediated degradation hotspots .

Q. What computational methods are effective for predicting off-target interactions?

Methodological Answer:

  • Pharmacophore modeling : Map key interaction sites (e.g., triazole N-atoms) against databases like ChEMBL .
  • Machine learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity risks .
  • Molecular dynamics simulations : Simulate binding to non-target proteins (e.g., serum albumin) to assess plasma protein binding .

Data Contradiction and Reproducibility

Q. Why do in vitro and in vivo results for this compound often diverge, and how can this be resolved?

Methodological Answer: Divergence may stem from:

  • Metabolic differences : Use species-specific liver microsomes to correlate in vitro-in vivo metabolism .
  • Dosing regimens : Optimize in vivo studies using allometric scaling from in vitro IC₅₀ values .
  • Tissue penetration barriers : Measure compound distribution via LC-MS/MS in target organs .

Comparative and Mechanistic Studies

Q. How does this compound compare to structurally similar triazoloquinoline derivatives in terms of mechanism of action?

Methodological Answer: Comparative analysis should involve:

  • Enzyme kinetics : Compare KiK_i values for target kinases using Lineweaver-Burk plots .
  • Transcriptomics : Profile gene expression changes in treated vs. untreated cells (RNA-seq) .
  • Structural analogs : Test derivatives lacking the thioether group to assess its role in potency .

Synthesis of Tabular Data

Property Method Typical Results Reference
Melting PointDifferential Scanning Calorimetry139.5–140°C (analog data)
LogP (lipophilicity)Shake-flask method~3.2 (predicted for phenethyl group)
Aqueous SolubilityOECD 105 guideline<0.1 mg/mL at pH 7.4
Plasma Protein BindingEquilibrium dialysis92–95% (mouse model)

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